molecular formula C26H25N3O4S B14921072 (2E)-2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide

(2E)-2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide

Cat. No.: B14921072
M. Wt: 475.6 g/mol
InChI Key: TTWQGABUKBJPGS-LTGZKZEYSA-N
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Description

(E)-2-CYANO-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-3-(4-ETHOXYPHENYL)-2-PROPENAMIDE is a complex organic compound with a unique structure that includes cyano, sulfonyl, and ethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-CYANO-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-3-(4-ETHOXYPHENYL)-2-PROPENAMIDE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistent reaction conditions. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

(E)-2-CYANO-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-3-(4-ETHOXYPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

(E)-2-CYANO-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-3-(4-ETHOXYPHENYL)-2-PROPENAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-2-CYANO-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-3-(4-ETHOXYPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-CYANO-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-3-(4-ETHOXYPHENYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H25N3O4S

Molecular Weight

475.6 g/mol

IUPAC Name

(E)-2-cyano-N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]-3-(4-ethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C26H25N3O4S/c1-4-33-23-12-8-20(9-13-23)16-21(17-27)26(30)28-22-10-14-24(15-11-22)34(31,32)29-25-18(2)6-5-7-19(25)3/h5-16,29H,4H2,1-3H3,(H,28,30)/b21-16+

InChI Key

TTWQGABUKBJPGS-LTGZKZEYSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C=CC=C3C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C=CC=C3C)C

Origin of Product

United States

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